1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea
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Overview
Description
1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea is a synthetic organic compound characterized by its unique structure, which includes an aminocyclopentyl group and a propan-2-yl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea typically involves the reaction of 3-aminocyclopentylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
1-(3-Aminocyclopentyl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Aminocyclopentyl)-3-(methyl)urea: This compound differs by having a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.
1-(3-Aminocyclopentyl)-3-(ethyl)urea:
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-6(2)11-9(13)12-8-4-3-7(10)5-8/h6-8H,3-5,10H2,1-2H3,(H2,11,12,13) |
InChI Key |
SKHXUQUMCSQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
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